molecular formula C6H6N4O2 B1655118 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile CAS No. 32183-13-4

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile

Cat. No.: B1655118
CAS No.: 32183-13-4
M. Wt: 166.14 g/mol
InChI Key: HYSDHMFCQHHFGV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS: 32183-13-4) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol. The compound features a pyrazole core substituted with methyl groups at positions 1 and 3, a nitro group at position 4, and a nitrile group at position 3. Its lipophilicity (logP = 0.407) suggests moderate solubility in organic solvents, making it suitable for applications in agrochemical and pharmaceutical synthesis. It is commonly analyzed via reverse-phase HPLC, as demonstrated by its separation on a Newcrom R1 column .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a nitrating agent such as nitric acid. The nitration process introduces a nitro group at the 4-position of the pyrazole ring. The reaction conditions often include the use of a solvent like acetic acid and controlled temperature to ensure the selective nitration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 1,3-dimethyl-4-amino-1H-pyrazole-5-carbonitrile.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry Applications

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile is primarily used in analytical methods such as High-Performance Liquid Chromatography (HPLC). A notable application involves its separation on a Newcrom R1 HPLC column, where it can be analyzed under simple conditions using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable for preparative separation and can isolate impurities effectively .

Table 1: HPLC Analysis Conditions

ParameterDescription
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm (for fast UPLC applications)
ApplicationIsolation of impurities in preparative separation

Pharmacological Research

Research indicates that derivatives of 1,3-Dimethyl-4-nitro-1H-pyrazole compounds exhibit potential pharmacological activities. For instance, studies have explored the synthesis of pyrazole derivatives that could act as anti-inflammatory agents or exhibit antimicrobial properties. The nitro group and the carbonitrile moiety are critical for modulating biological activity, making this compound a candidate for drug development .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy.

Material Science Applications

In material science, this compound has been explored for its role in synthesizing novel polymers and materials with specific properties. Its ability to participate in various chemical reactions makes it valuable in developing high-performance materials .

Table 2: Material Science Applications

Application AreaDescription
Polymer SynthesisUsed as a monomer or additive in polymer formulations
High-performance MaterialsEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbonitriles

Substituent Effects on Physicochemical Properties

The structural and functional group variations in pyrazole carbonitriles significantly influence their physicochemical properties and reactivity. Key comparisons include:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile C₆H₆N₄O₂ 1,3-Me; 4-NO₂; 5-CN Moderate lipophilicity (logP = 0.407); HPLC analysis
3-Nitro-1H-pyrazole-4-carbonitrile C₄H₂N₄O₂ 3-NO₂; 4-CN Lower molecular weight (138.09 g/mol); higher polarity
1-Methyl-1H-pyrazole-5-carbonitrile C₅H₅N₃ 1-Me; 5-CN Simplified structure; lacks nitro group; lower reactivity
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile C₁₃H₁₀F₃N₅O₂ 5-Me; 4-NO₂; 3-CF₃; pyridine-CN Enhanced lipophilicity (CF₃ group); potential kinase inhibition

Key Observations :

  • Nitro Group: The nitro group in 1,3-dimethyl-4-nitro derivatives enhances electrophilicity, enabling nucleophilic substitution reactions, but reduces solubility compared to non-nitro analogs .
  • Trifluoromethyl Substitution : Compounds with CF₃ groups (e.g., ) exhibit higher hydrophobicity and metabolic stability, making them more suitable for drug design .

Biological Activity

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (DMNPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₇H₈N₄O₂
Molecular Weight: 180.17 g/mol
CAS Number: 32183-13-4

DMNPC features a pyrazole ring substituted with two methyl groups and a nitro group, which contributes to its reactivity and biological activity. The presence of the cyano group at the 5-position enhances its pharmacological potential.

The biological activity of DMNPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules, influencing several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: DMNPC has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
  • Antioxidant Activity: The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Effects: DMNPC displays activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.

Biological Activities

The following table summarizes the key biological activities associated with DMNPC:

Biological Activity Description
Antiviral Exhibits potential against viral infections by inhibiting viral replication.
Anti-inflammatory Reduces inflammation through inhibition of pro-inflammatory cytokines.
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth in vitro and in vivo studies.
Antioxidant Scavenges free radicals and reduces oxidative damage in cells.
Antimicrobial Effective against various bacteria and fungi, showing promise as an antimicrobial agent.
Antidiabetic May improve insulin sensitivity and glucose metabolism in diabetic models.

Anticancer Activity

A study investigated the effects of DMNPC on human cancer cell lines (HeLa, HCT116). Results indicated that DMNPC significantly inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In another study, DMNPC was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as a lead compound for antibiotic development.

Pharmacokinetics

Pharmacokinetic studies have shown that DMNPC has favorable absorption characteristics with moderate bioavailability. Its distribution is influenced by its lipophilicity due to the methyl groups on the pyrazole ring. The compound is primarily metabolized in the liver, with metabolites exhibiting varying degrees of biological activity.

Q & A

Q. What are the established synthetic routes for preparing 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized?

Basic Research Question
The compound can be synthesized via cyclocondensation or triazenylpyrazole precursor routes. A common method involves azide-alkyne cycloaddition or nitro group introduction via nitration. For example, triazenylpyrazole precursors react with azido(trimethyl)silane under trifluoroacetic acid catalysis in methylene chloride at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Optimization includes monitoring reaction progress via LC-MS/TLC and adjusting equivalents of reagents (e.g., 7.5 equiv azido(trimethyl)silane for higher yields) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Peaks for nitrile (δ ~112–113 ppm in ¹³C), nitro groups (δ ~137–150 ppm), and methyl substituents (δ ~1.7–2.4 ppm in ¹H) .
  • IR Spectroscopy : Strong absorbance for nitrile (2242 cm⁻¹) and nitro (1545 cm⁻¹) groups .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS-EI for C₄H₂N₆: [M]+ calc. 134.0335, found 134.0337) .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds in crystal lattices) using CCDC data .

Q. How do structural modifications (e.g., substituents) on the pyrazole ring influence the compound’s reactivity and biological activity?

Advanced Research Question
Substituents like nitro, methyl, and nitrile groups dictate electronic and steric properties. For instance:

  • Nitro Groups : Enhance electrophilicity, enabling nucleophilic substitution or bioactivity (e.g., enzyme inhibition) .
  • Methyl Groups : Improve stability via steric hindrance but may reduce solubility .
  • Comparative studies with analogs (e.g., 1-methyl-4-nitro-3-propyl derivatives) show substituent position affects biological efficacy (e.g., binding affinity to targets) . Computational modeling (DFT) can predict substituent effects on charge distribution .

Q. How can researchers resolve contradictions in spectral data during compound characterization?

Advanced Research Question
Contradictions arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-Technique Validation : Cross-check NMR (DMSO-d₆ vs. CDCl₃ solvent shifts) and IR data .
  • Crystallographic Analysis : Resolve tautomeric forms (e.g., pyrazole vs. pyrazoline) via single-crystal X-ray diffraction .
  • Theoretical Calculations : Compare experimental IR/NMR with DFT-predicted spectra (e.g., using Gaussian software) .

Q. What experimental designs are suitable for studying the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of kinases or oxidoreductases, referencing pyrazole derivatives’ known activity .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), using 5-fluorouracil as a positive control .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with amino groups) and compare IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

Advanced Research Question

  • Purification Issues : Scale-up increases byproducts. Use gradient flash chromatography (e.g., 0–35% ethyl acetate in cyclohexane) or recrystallization .
  • Thermal Sensitivity : Nitro groups may decompose at high temps. Optimize reflux conditions (e.g., 50°C instead of 80°C) .
  • Yield Optimization : Increase equivalents of azido(trimethyl)silane (up to 10 equiv) and extend reaction time (72 hours) .

Q. How can computational methods aid in predicting the compound’s reactivity or supramolecular interactions?

Advanced Research Question

  • DFT Calculations : Predict electrostatic potential surfaces (EPS) to identify reactive sites (e.g., nitrile for nucleophilic attack) .
  • Molecular Docking : Simulate binding to protein targets (e.g., using AutoDock Vina) to prioritize biological testing .
  • Crystal Packing Analysis : Tools like Mercury (CCDC) model hydrogen-bonding networks observed in XRD data .

Q. What safety protocols are recommended for handling nitro-containing pyrazole derivatives?

Basic Research Question

  • Explosivity Risk : Avoid grinding dry nitro compounds; use wet solvents during purification .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to nitrile toxicity .
  • Storage : Keep at –20°C under inert gas (argon) to prevent decomposition .

Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4O2/c1-4-6(10(11)12)5(3-7)9(2)8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDHMFCQHHFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185961
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile
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Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32183-13-4
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile
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Record name 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile
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Record name 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile
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Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Fifty-five g of 1,3-dimethyl-4-nitro-5-chloropyrazole was dissolved in 400 ml acetonitrile and 17.45 g potassium cyanide added, followed by 0.5 g potassium iodide and 5 ml DMF. The mixture was refluxed for 22 hours, then cooled, and filtered. The filtrate was concentrated under reduced pressure, then added to stirred water. The resulting percipitate was collected, dried, and recyrstallized in isopropanol. mp, 85°-87° C. A second recrystallization again in ethanol gave the product having increased purity, mp 96°-98° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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